molecular formula C10H6ClNO B1471126 3-Chloroisoquinoline-6-carbaldehyde CAS No. 1337880-76-8

3-Chloroisoquinoline-6-carbaldehyde

Cat. No.: B1471126
CAS No.: 1337880-76-8
M. Wt: 191.61 g/mol
InChI Key: IIDFWXAOLMWNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroisoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . It is a derivative of isoquinoline, featuring a chloro substituent at the 3-position and an aldehyde group at the 6-position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroisoquinoline-6-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where isoquinoline is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

3-Chloroisoquinoline-6-carbaldehyde and its derivatives exhibit a range of biological activities that make them valuable in pharmaceutical research:

  • Anticancer Properties : Compounds with isoquinoline structures have been shown to inhibit cancer cell proliferation. For instance, derivatives of isoquinoline have demonstrated effectiveness against various cancer types, including breast and lung cancers due to their ability to induce apoptosis in cancer cells .
  • Antimicrobial Activity : Research indicates that compounds containing the isoquinoline framework can possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Isoquinoline derivatives have been explored for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical reactions, often involving the manipulation of isoquinoline precursors. Notable methods include:

  • Reactions with Aldehydes : The compound is synthesized via a reaction involving isoquinoline derivatives and chlorinated aldehydes under specific conditions, allowing for the introduction of the chloro group at the 3-position .
  • Click Chemistry : This methodology has been utilized to create multifunctional metal complexes incorporating this compound, enhancing the compound's applicability in drug delivery systems due to its biocompatibility and specificity .

Anticancer Research

A study focusing on the anticancer effects of this compound demonstrated its ability to inhibit the growth of human cancer cell lines. The research highlighted that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that further development could lead to novel anticancer therapies based on this scaffold .

Antimicrobial Applications

In another case study, derivatives of this compound were tested against a panel of bacterial strains. Results showed promising antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This indicates potential for these compounds in treating infections caused by antibiotic-resistant bacteria .

Comparative Data Table

Application AreaActivity TypeKey Findings
AnticancerCell proliferation inhibitionInduces apoptosis in various cancer cell lines
AntimicrobialBacterial inhibitionEffective against MRSA and other resistant strains
Anti-inflammatoryReduces inflammationPotential therapeutic use in chronic inflammatory diseases

Mechanism of Action

The mechanism of action of 3-Chloroisoquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloroisoquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a chloro and aldehyde group on the isoquinoline ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

3-Chloroisoquinoline-6-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline structure, which consists of a fused benzene and pyridine ring. The presence of a chloro group at the third position and an aldehyde functional group at the sixth position contributes to its unique reactivity and biological properties. Its chemical formula is C10H6ClNC_{10}H_6ClN with a molecular weight of 191.61 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : Research indicates that compounds with isoquinoline structures can inhibit enzymes related to inflammation and cancer progression. For instance, the compound has shown potential in inhibiting cyclin-dependent kinases (CDKs) and checkpoint kinases (CHK1), which play crucial roles in cell cycle regulation and cancer cell proliferation .
  • Antioxidant Activity : Some studies suggest that derivatives of isoquinoline compounds exhibit antioxidant properties, which could mitigate oxidative stress in cells.

Pharmacological Effects

Research into the pharmacological effects of this compound has revealed several promising applications:

  • Anti-inflammatory Effects : Studies have demonstrated that this compound may reduce inflammatory markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Potential : There is emerging evidence that this compound can induce apoptosis in cancer cells, particularly through the modulation of apoptotic pathways and inhibition of tumor growth in various cancer models .

Case Studies and Research Findings

Several research studies have investigated the biological activity of this compound:

  • In Vitro Studies : In a study assessing the cytotoxic effects on human colon carcinoma cells (HT29), the compound demonstrated significant inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests strong potential for further development as an anticancer agent .
  • In Vivo Efficacy : In animal models, administration of this compound showed protective effects against colon ulceration and weight loss during induced inflammatory conditions. Mice treated with this compound maintained their body weight significantly better than control groups .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberBiological Activity
1-Chloroisoquinoline-5-carbaldehyde223671-52-1Moderate anticancer activity
3-Chloroisoquinoline-8-carbaldehyde1337882-35-5Potential anti-inflammatory effects
3-Chloroisoquinoline-7-carbaldehyde1337879-96-5Limited studies; potential for further research

These compounds exhibit varying degrees of biological activity based on their structural differences, particularly in substitution patterns on the isoquinoline ring.

Properties

IUPAC Name

3-chloroisoquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-4-9-3-7(6-13)1-2-8(9)5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDFWXAOLMWNOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285180
Record name 3-Chloro-6-isoquinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337880-76-8
Record name 3-Chloro-6-isoquinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337880-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-isoquinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloroisoquinoline-6-carbaldehyde
Reactant of Route 2
3-Chloroisoquinoline-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-Chloroisoquinoline-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Chloroisoquinoline-6-carbaldehyde
Reactant of Route 5
3-Chloroisoquinoline-6-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-Chloroisoquinoline-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.